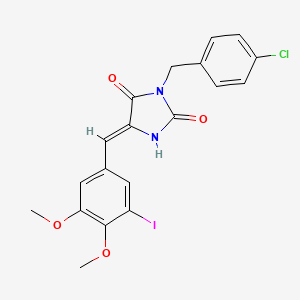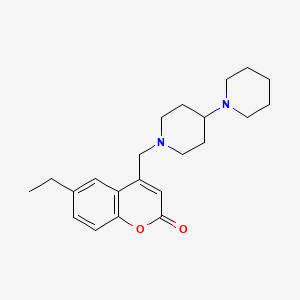
3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione
説明
3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione, also known as CIBI, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It belongs to the class of imidazolidinedione derivatives and has shown promising results in several studies.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
実験室実験の利点と制限
One of the main advantages of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione is its high purity and stability, which makes it suitable for use in various lab experiments. It has also been found to have low toxicity, which makes it safe for use in in vitro and in vivo studies. However, one of the limitations of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another potential direction is the study of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione in combination with other compounds, which may enhance its efficacy in various scientific research applications. Additionally, further studies are needed to investigate the potential use of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione in the treatment of various diseases, including cancer and neurodegenerative diseases.
科学的研究の応用
3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClIN2O4/c1-26-16-9-12(7-14(21)17(16)27-2)8-15-18(24)23(19(25)22-15)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIBRIVPIITTH-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClIN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751198.png)


![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B4751217.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4751229.png)
![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)
![methyl 2-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4751237.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)

![7-(difluoromethyl)-5-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4751272.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)